molecular formula C19H24N4O2 B4999998 6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide

6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide

Cat. No.: B4999998
M. Wt: 340.4 g/mol
InChI Key: RMKZGJOXFILQHQ-UHFFFAOYSA-N
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Description

6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable precursors.

    Coupling Reactions: The piperidine and pyridine rings can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or CrO3.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with piperidine and pyridine rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The carboxamide group can form hydrogen bonds, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide: Lacks the pyridin-2-ylpropyl group.

    N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide: Lacks the hydroxypiperidinyl group.

Uniqueness

The combination of the hydroxypiperidinyl and pyridin-2-ylpropyl groups in 6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide may confer unique biological activities and binding properties, making it a compound of interest for further research.

Properties

IUPAC Name

6-(4-hydroxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-17-8-12-23(13-9-17)18-7-6-15(14-22-18)19(25)21-11-3-5-16-4-1-2-10-20-16/h1-2,4,6-7,10,14,17,24H,3,5,8-9,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZGJOXFILQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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